molecular formula C16H19NO3S B12572664 N-Benzyl-N-{4-[(1R)-1-hydroxyethyl]phenyl}methanesulfonamide CAS No. 187831-15-8

N-Benzyl-N-{4-[(1R)-1-hydroxyethyl]phenyl}methanesulfonamide

Cat. No.: B12572664
CAS No.: 187831-15-8
M. Wt: 305.4 g/mol
InChI Key: VHEUQBDCCUDSMY-CYBMUJFWSA-N
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Description

N-Benzyl-N-{4-[(1R)-1-hydroxyethyl]phenyl}methanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This particular compound features a benzyl group, a hydroxyethyl group, and a methanesulfonamide group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-{4-[(1R)-1-hydroxyethyl]phenyl}methanesulfonamide typically involves the reaction of sulfonyl chlorides with amines. The general reaction can be represented as follows: [ \text{RSO}_2\text{Cl} + \text{R}‘_2\text{NH} \rightarrow \text{RSO}_2\text{NR}’_2 + \text{HCl} ] In this reaction, a base such as pyridine is often added to absorb the hydrochloric acid (HCl) generated .

Industrial Production Methods

Industrial production methods for sulfonamides, including this compound, often involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-{4-[(1R)-1-hydroxyethyl]phenyl}methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

N-Benzyl-N-{4-[(1R)-1-hydroxyethyl]phenyl}methanesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-Benzyl-N-{4-[(1R)-1-hydroxyethyl]phenyl}methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This mechanism is similar to that of other sulfonamide-based drugs, which target bacterial enzymes involved in folic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A widely used antibiotic.

    Ampiroxicam: An anti-inflammatory drug featuring a sulfonamide group.

Uniqueness

N-Benzyl-N-{4-[(1R)-1-hydroxyethyl]phenyl}methanesulfonamide is unique due to its specific structural features, such as the benzyl and hydroxyethyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications.

Properties

CAS No.

187831-15-8

Molecular Formula

C16H19NO3S

Molecular Weight

305.4 g/mol

IUPAC Name

N-benzyl-N-[4-[(1R)-1-hydroxyethyl]phenyl]methanesulfonamide

InChI

InChI=1S/C16H19NO3S/c1-13(18)15-8-10-16(11-9-15)17(21(2,19)20)12-14-6-4-3-5-7-14/h3-11,13,18H,12H2,1-2H3/t13-/m1/s1

InChI Key

VHEUQBDCCUDSMY-CYBMUJFWSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C)O

Canonical SMILES

CC(C1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C)O

Origin of Product

United States

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